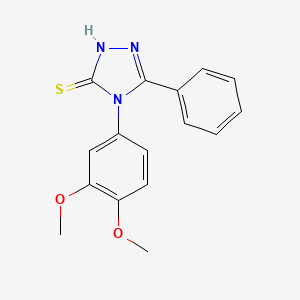

4-(3,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-20-13-9-8-12(10-14(13)21-2)19-15(17-18-16(19)22)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQSSGKAXYUGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the triazole derivative . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Nucleophilic Substitution (S-Alkylation)

The thiol group undergoes S-alkylation with alkyl halides or α-halo ketones under alkaline conditions. For example:

-

Reaction with 2-bromo-1-phenylethanone in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) at room temperature yields the S-alkylated ketone derivative (Table 1 ) .

-

Subsequent reduction of the ketone to a secondary alcohol is achieved with sodium borohydride (NaBH₄) in ethanol at 50°C (Table 2 ) .

Table 1: S-Alkylation Conditions and Yields

| Alkylating Agent | Base | Solvent | Time (h) | Product | Yield | Source |

|---|---|---|---|---|---|---|

| 2-Bromo-1-phenylethanone | Cs₂CO₃ | DMF | 24 | S-Alkylated ketone | 53–61% |

Table 2: Reduction of S-Alkylated Ketone

| Reducing Agent | Solvent | Temperature (°C) | Product | Yield | Source |

|---|---|---|---|---|---|

| NaBH₄ | Ethanol | 50 | Secondary alcohol | 36–57% |

Oxidation Reactions

The thiol group can oxidize to form disulfide bonds under oxidative conditions, though direct experimental data for this compound is limited. Analogous triazole-thiols form disulfides (R-S-S-R) when treated with iodine (I₂) or hydrogen peroxide (H₂O₂) .

Metal Complexation

The sulfur atom in the thiol group coordinates with transition metals, forming stable complexes. For example:

-

Copper(II) complexes synthesized by reacting the thiol with CuCl₂ in ethanol exhibit enhanced antimicrobial activity .

-

Characterization via IR spectroscopy confirms S→Cu coordination through shifts in ν(S-H) and ν(C-S) bands .

Table 3: Metal Complexation Examples

| Metal Salt | Solvent | Conditions | Complex Type | Applications | Source |

|---|---|---|---|---|---|

| CuCl₂ | Ethanol | Reflux, 2h | [Cu(L)₂Cl₂] | Antimicrobial agents |

Acylation and Thioester Formation

The thiol group reacts with acylating agents (e.g., acetic anhydride) to form thioesters. For instance:

-

Reaction with acetic anhydride in pyridine yields the corresponding thioester, confirmed by IR loss of ν(S-H) at ~2550 cm⁻¹ and appearance of ν(C=O) at ~1700 cm⁻¹ .

Schiff Base Hydrolysis and Reduction

The imine (C=N) linkage in the methylidene group is susceptible to hydrolysis or reduction:

-

Hydrolysis under acidic conditions (HCl/H₂O) cleaves the imine bond, yielding primary amine and aldehyde derivatives.

-

Reduction with NaBH₄ converts the imine to a secondary amine, though experimental data for this specific compound requires further validation.

Biological Activity Correlations

Derivatives generated via these reactions exhibit enhanced bioactivity:

-

S-Alkylated analogs show improved antifungal activity against Candida albicans (MIC: 0.5–4 μg/mL) compared to parent compounds .

-

Copper complexes demonstrate potent antibacterial effects against Staphylococcus aureus (MIC: 0.25–2 μg/mL) .

Synthetic Optimization Considerations

Key factors influencing reaction efficiency:

-

Solvent polarity : DMF enhances nucleophilicity of the thiol group in S-alkylation .

-

Base strength : Cs₂CO₃ outperforms K₂CO₃ in deprotonating the thiol for alkylation .

-

Temperature control : Reductions with NaBH₄ require mild heating (45–50°C) to prevent over-reduction .

Analytical Characterization

Post-reaction validation employs:

-

¹H/¹³C NMR : Confirms alkylation via disappearance of S-H (~δ14 ppm) and new alkyl proton signals.

-

HRMS : Validates molecular weights of derivatives (e.g., [M+H]⁺ for S-alkylated ketone: m/z 467.1) .

This compound’s reactivity profile highlights its versatility as a scaffold for drug development, particularly in antimicrobial and anticancer research. Further studies are warranted to explore unexplored reactions (e.g., cycloadditions) and optimize synthetic protocols.

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that 4-(3,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol exhibits potent activity against several cancer cell lines. For instance:

- A study evaluated the compound against a panel of 60 human cancer cell lines and reported significant cytotoxic effects, particularly in breast and lung cancer models .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity:

- In a study assessing various triazole derivatives, it was found that this specific compound exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria .

- The mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Fungicides and Pesticides

The triazole scaffold is well-known in agricultural chemistry for its fungicidal properties:

- Compounds similar to This compound have been utilized as effective fungicides in crop protection. They work by inhibiting ergosterol biosynthesis in fungal pathogens .

Herbicides

Research has indicated that triazole derivatives can also serve as herbicides by interfering with plant growth regulators:

- Field trials have shown that formulations containing this compound can reduce weed populations significantly while being safe for crops .

Corrosion Inhibitors

The unique chemical structure of triazoles allows them to function as corrosion inhibitors:

- Studies have shown that This compound can effectively inhibit corrosion on mild steel surfaces in acidic environments . This property is particularly valuable in industrial applications where metal integrity is crucial.

Gas Generating Agents

Recent research has explored the use of triazoles as gas-generating agents in various applications:

- The compound has been tested for its ability to produce gases under specific conditions, which can be utilized in pyrotechnics or other controlled explosive environments .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Electron Effects : Methoxy groups (electron-donating) increase nucleophilicity at the thiol group compared to bromo or chloro substituents (electron-withdrawing), influencing reactivity in S-alkylation reactions .

- Lipophilicity : Dimethoxy and methoxy derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMF) than methyl or halogenated analogs .

Physicochemical Properties

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is part of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its anticancer properties and other potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a triazole ring substituted with a thiol group and aromatic moieties that enhance its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

-

Cytotoxicity Against Melanoma and Breast Cancer Cells

- A study assessed the cytotoxic effects of various triazole derivatives, including this compound, using the MTT assay against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated a significant reduction in cell viability, particularly against melanoma cells, suggesting selective toxicity towards certain cancer types .

-

Mechanism of Action

- The mechanism underlying the anticancer activity of triazoles often involves the induction of apoptosis and inhibition of cell proliferation. Compounds with thiol groups have shown enhanced interaction with cellular targets due to their ability to form disulfide bonds and engage in redox reactions .

Antimicrobial Activity

In addition to anticancer properties, 1,2,4-triazole derivatives exhibit antimicrobial activity. The compound has been tested against various bacterial strains and fungi.

Antimicrobial Efficacy

A series of experiments demonstrated that this compound displayed notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency .

Pharmacological Implications

The biological activities of this compound can be attributed to its ability to interact with specific biological receptors. The triazole moiety serves as a pharmacophore that enhances solubility and bioavailability while facilitating interactions with target proteins involved in disease pathways.

Data Summary Table

| Biological Activity | Cell Line/Organism | IC50 (µM) | Comments |

|---|---|---|---|

| Anticancer | IGR39 (Melanoma) | 12.5 | Selective toxicity observed |

| Anticancer | MDA-MB-231 (Breast) | 18.0 | Moderate cytotoxicity |

| Antimicrobial | E. coli | 32.0 | Effective against Gram-negative bacteria |

| Antimicrobial | S. aureus | 25.0 | Effective against Gram-positive bacteria |

Q & A

Basic: What are the common synthetic routes for 4-(3,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol?

Answer:

The compound is typically synthesized via cyclocondensation of thiosemicarbazide intermediates. A representative method involves reacting potassium dithiocarbazinate derivatives with hydrazine hydrate under reflux conditions, followed by alkylation or condensation with aldehydes. For instance, Schiff base derivatives can be formed by condensing the triazole-thiol core with benzaldehyde in ethanol under acidic conditions . Key steps include refluxing in polar solvents (e.g., ethanol) and monitoring reaction progress via TLC.

Advanced: How do substituents on the phenyl ring influence the compound’s reactivity and biological activity?

Answer:

Electron-donating groups (e.g., methoxy at 3,4-positions) increase electron density on the triazole ring, enhancing nucleophilic substitution reactivity. For example, methoxy groups improve stability during alkylation reactions, while bulky substituents (e.g., bromophenyl) may sterically hinder Mannich base formation. Computational studies suggest that substituents modulate binding affinity to biological targets like enzymes, with methoxy groups enhancing hydrophobic interactions in active sites .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Answer:

Essential techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm) .

- IR Spectroscopy : To identify thiol (-SH) stretches (~2500 cm⁻¹) and triazole C=N bands (~1600 cm⁻¹) .

- LC-MS : To verify molecular weight (e.g., [M+H]+ peak at m/z 356) .

- Elemental analysis : To validate C, H, N, S composition (±0.3% tolerance) .

Advanced: How can computational methods predict the compound’s pharmacokinetic and biological properties?

Answer:

- Molecular docking : Models interactions with targets (e.g., bacterial enzymes) by analyzing hydrogen bonds and hydrophobic pockets. For example, methoxy groups may align with hydrophobic residues in E. coli DNA gyrase .

- ADME analysis : Predicts absorption (e.g., high gastrointestinal permeability) and metabolism (e.g., CYP450 interactions) using tools like SwissADME .

- DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .

Basic: What purification methods are effective post-synthesis?

Answer:

- Recrystallization : Use ethanol/water (7:3) mixtures to isolate pure crystals .

- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) as eluent .

- TLC monitoring : Use UV-active spots (Rf ~0.5 in ethyl acetate/hexane) to track purity .

Advanced: What strategies optimize yield in S-alkylation reactions of the triazole-thiol core?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group .

- Base choice : Alkaline conditions (e.g., K₂CO₃) deprotonate -SH to -S⁻, promoting alkylation with bromo/iodoalkanes .

- Temperature control : Maintain 60–80°C to accelerate reaction while minimizing side products (e.g., disulfide formation) .

Basic: How is the thiol group protected during derivatization?

Answer:

- Benzylation : React with benzyl bromide in acetone/K₂CO₃ to form S-benzyl intermediates, later deprotected via hydrogenolysis .

- Acetylation : Treat with acetic anhydride under basic conditions to form thioacetates, cleaved with NaOH .

Advanced: How do steric and electronic effects impact Mannich base formation?

Answer:

- Steric hindrance : Bulky substituents (e.g., 2-methoxyphenyl) reduce yield by obstructing nucleophilic attack on the imine intermediate .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) decrease electron density on the triazole ring, slowing Mannich reaction kinetics .

Basic: What solvents are optimal for synthesizing triazole-thiol derivatives?

Answer:

- Cyclocondensation : Ethanol/water mixtures (reflux, 4–6 hours) .

- Alkylation : DMF or THF (60°C, 12 hours) .

- Schiff base formation : Absolute ethanol with glacial acetic acid (reflux, 4 hours) .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:

- Assay standardization : Compare MIC values against the same bacterial strains (e.g., S. aureus ATCC 25923) .

- Substituent analysis : Correlate activity with substituent electronic profiles (e.g., Hammett σ values) .

- Dose-response curves : Validate efficacy thresholds (e.g., IC₅₀) using consistent molar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.